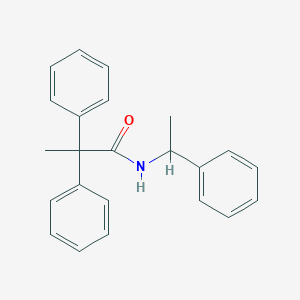
2,2-diphenyl-N-(1-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diphenyl-N-(1-phenylethyl)propanamide, also known as DPP, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,2-diphenyl-N-(1-phenylethyl)propanamide is not fully understood, but it is believed to act on various molecular targets such as ion channels, enzymes, and receptors. 2,2-diphenyl-N-(1-phenylethyl)propanamide has been shown to modulate the activity of voltage-gated sodium channels, leading to its analgesic and anticonvulsant effects. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators, resulting in its anti-inflammatory effect.
Biochemical and physiological effects:
2,2-diphenyl-N-(1-phenylethyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, indicating its anti-inflammatory effect. 2,2-diphenyl-N-(1-phenylethyl)propanamide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, suggesting its protective effect against oxidative stress. Moreover, 2,2-diphenyl-N-(1-phenylethyl)propanamide has been shown to reduce the levels of liver enzymes such as alanine aminotransferase and aspartate aminotransferase, indicating its protective effect on the liver.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-diphenyl-N-(1-phenylethyl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 2,2-diphenyl-N-(1-phenylethyl)propanamide also has some limitations. It has poor solubility in water, which can limit its use in some experiments. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of some experiments.
Orientations Futures
There are several future directions for the study of 2,2-diphenyl-N-(1-phenylethyl)propanamide. One potential direction is the development of new drugs based on 2,2-diphenyl-N-(1-phenylethyl)propanamide's anti-inflammatory, analgesic, and anticonvulsant properties. Another direction is the use of 2,2-diphenyl-N-(1-phenylethyl)propanamide as a chiral selector in chromatography, which can improve the separation of enantiomers. Moreover, the use of 2,2-diphenyl-N-(1-phenylethyl)propanamide as a fluorescent probe for detecting metal ions can have various applications in environmental monitoring and biomedical imaging. Finally, further studies are needed to fully understand the mechanism of action of 2,2-diphenyl-N-(1-phenylethyl)propanamide and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2,2-diphenyl-N-(1-phenylethyl)propanamide is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its unique properties and potential applications make it a promising candidate for the development of new drugs and tools for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,2-diphenyl-N-(1-phenylethyl)propanamide have been discussed in this paper. Further studies are needed to fully understand the potential of 2,2-diphenyl-N-(1-phenylethyl)propanamide and its applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 2,2-diphenyl-N-(1-phenylethyl)propanamide involves the reaction of 1-phenylethylamine with benzophenone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain pure 2,2-diphenyl-N-(1-phenylethyl)propanamide. The yield of 2,2-diphenyl-N-(1-phenylethyl)propanamide synthesis can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
2,2-diphenyl-N-(1-phenylethyl)propanamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs. 2,2-diphenyl-N-(1-phenylethyl)propanamide has also been shown to have a protective effect on the liver and kidney, indicating its potential use in treating liver and kidney diseases. Moreover, 2,2-diphenyl-N-(1-phenylethyl)propanamide has been studied for its potential as a chiral selector in chromatography and as a fluorescent probe for detecting metal ions.
Propriétés
Formule moléculaire |
C23H23NO |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2,2-diphenyl-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C23H23NO/c1-18(19-12-6-3-7-13-19)24-22(25)23(2,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,24,25) |
Clé InChI |
OZGTYXWMBRCWSH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1,1'-biphenyl]-4-yl-N-[(4-methoxyphenyl)(phenyl)methyl]-2-butenamide](/img/structure/B286518.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-3,3-diphenylacrylamide](/img/structure/B286519.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286520.png)
![N-[cyclopentyl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286521.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286522.png)
![2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide](/img/structure/B286524.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286527.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286528.png)
![N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286529.png)
![N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286530.png)
![3-Phenyl-1-{4-[(3-phenyl-1-pyrrolidinyl)carbonyl]benzoyl}pyrrolidine](/img/structure/B286533.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286537.png)
![N-[cyclopentyl(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286538.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B286540.png)